5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
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Overview
Description
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid methylamide group can be introduced through subsequent reactions involving esterification and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and the presence of nitrogen and sulfur atoms contribute to its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but lacks the amino group.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine ring but with a pyrimidine moiety instead of thiazole
Uniqueness
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is unique due to the combination of the thiazole and pyridine rings, along with the presence of the amino and carboxylic acid methylamide groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H10N4OS |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4OS/c1-12-9(15)7-8(11)16-10(14-7)6-4-2-3-5-13-6/h2-5H,11H2,1H3,(H,12,15) |
InChI Key |
BAWSPOHGYSHPJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC(=N1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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